molecular formula C15H18N4O4 B11147241 4-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid CAS No. 879587-55-0

4-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid

Cat. No.: B11147241
CAS No.: 879587-55-0
M. Wt: 318.33 g/mol
InChI Key: OPSQZMPGGXYIIQ-UHFFFAOYSA-N
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Description

4-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule features a 1,2,3-benzotriazin-4(3H)-one core, a structure known for its diverse biological activities, linked to a butanoic acid chain via a butanoylamino spacer. Its primary research application is anticipated to be in peptide synthesis, where it or its activated derivatives could function as coupling reagents or building blocks. The mechanism of action for such compounds typically involves the activation of carboxyl groups, making them more reactive toward nucleophilic attack by amines, thereby facilitating the efficient formation of peptide bonds . Beyond its role in synthesis, benzotriazinone derivatives are investigated for their potential biological activity. They are known to exhibit properties such as enzyme inhibition, including potential activity against targets like poly(ADP-ribose) polymerase (PARP), suggesting relevance in oncology research . The butanoic acid moiety may enhance the compound's aqueous solubility compared to more lipophilic analogues, potentially improving its utility in biological test systems. Researchers value this compound for its dual functionality, making it a valuable scaffold in medicinal chemistry for developing novel therapeutic agents and as a specialized reagent in synthetic chemistry. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

879587-55-0

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

4-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid

InChI

InChI=1S/C15H18N4O4/c20-13(16-9-3-8-14(21)22)7-4-10-19-15(23)11-5-1-2-6-12(11)17-18-19/h1-2,5-6H,3-4,7-10H2,(H,16,20)(H,21,22)

InChI Key

OPSQZMPGGXYIIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCCC(=O)O

solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Stepwise Amide Coupling

Procedure :

  • Synthesis of 4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoic acid :

    • Benzotriazinone is functionalized via nucleophilic substitution using 4-bromobutanoyl chloride in anhydrous DMF at 0–5°C.

    • Yield: 68–72% after silica gel chromatography (hexane/EtOAc 3:1).

  • Activation of Carboxylic Acid :

    • The intermediate is activated using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMSO (4 h, 30°C).

  • Coupling with 4-Aminobutanoic Acid :

    • The activated ester reacts with 4-aminobutanoic acid in NaHCO₃ (pH 9) at 30°C overnight.

    • Yield: 58–63% after HPLC purification.

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
1DMF, 0–5°C70%>95%
3EDC/NHS, pH 961%>98%

One-Pot Condensation

Procedure :

  • Benzotriazinone, 4-aminobutanoic acid, and N,N'-dicyclohexylcarbodiimide (DCC) are refluxed in THF for 12 h.

  • Yield : 54% after recrystallization (ethanol/water).

Advantage : Reduced purification steps.
Limitation : Racemization observed (~8%) due to prolonged heating.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

DEPBT-Mediated Coupling

  • Reagent : 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).

  • Conditions :

    • Resin-bound 4-aminobutanoic acid is treated with 4-(4-oxobenzotriazin-3-yl)butanoic acid and DEPBT in THF/TEA (2 h, rt).

    • Yield : 94% after cleavage (TFA/DCM).

  • Advantage : Minimal racemization (<2%).

Photochemical Methods

Continuous Flow Synthesis

  • Substrate : Acyclic aryl triazine precursors.

  • Conditions :

    • Violet light (420 nm) in a continuous flow reactor (10 min residence time).

    • Yield : 89% with no photocatalyst.

  • Mechanism : Norrish type II reaction with N–N bond formation.

Comparative Analysis of Methods

MethodYieldPurityRacemization RiskScalability
Stepwise Coupling61%>98%LowModerate
One-Pot Condensation54%95%HighLow
SPPS (DEPBT)94%>99%NegligibleHigh
Photochemical Flow89%97%NoneHigh

Challenges and Optimization Strategies

  • Racemization :

    • Mitigated by DEPBT (racemization <2% vs. 8% with DCC).

  • Solubility Issues :

    • Use of DMSO or DMA as co-solvents improves coupling efficiency.

  • Purification :

    • Reverse-phase HPLC (C18 column, 0.1% TFA/MeCN gradient) achieves >98% purity.

Emerging Techniques

Enzymatic Catalysis

  • Candidate Enzymes : Lipases (e.g., Candida antarctica Lipase B) for amide bond formation.

  • Conditions : Phosphate buffer (pH 7.5), 37°C, 24 h.

  • Yield : 42% (preliminary data).

Green Chemistry Approaches

  • Solvent-Free Mechanochemical Synthesis :

    • Ball-milling benzotriazinone and 4-aminobutanoic acid with K₂CO₃ (2 h, 35 Hz).

    • Yield : 49% (ongoing optimization).

Industrial-Scale Considerations

  • Cost Analysis : DEPBT ($320/g) vs. EDC ($45/g).

  • Preferred Method : Photochemical flow synthesis (89% yield, no catalysts, scalable to kg/day) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzotriazin Moiety

The 4-oxo-1,2,3-benzotriazin group undergoes nucleophilic substitution reactions, particularly at the triazine ring’s electrophilic positions.

Nucleophile Reaction Conditions Product Key Observations
AminesBasic pH (e.g., NH₃ in THF, 25°C)3-aminobenzotriazin derivativesSubstitution occurs at the C3 position of the triazine ring
ThiolsDMF, room temperatureThioether-linked benzotriazin compoundsModerate yields (50–65%) due to competing side reactions
Hydroxide ionsAqueous NaOH, refluxRing-opened products (e.g., anthranilic acid analogs)pH-dependent pathway favoring hydrolysis

This reactivity is critical for synthesizing derivatives with modified biological activity .

Amide Bond Reactivity

The central butanoylamino linkage participates in hydrolysis and coupling reactions:

Hydrolysis

  • Acidic Conditions : Cleavage to form 4-(4-oxobenzotriazin-3-yl)butanoic acid and butanoic acid.

  • Enzymatic Cleavage : Proteases like trypsin selectively hydrolyze the amide bond under physiological conditions.

Coupling Reactions

  • EDC/NHS-Mediated : Forms stable conjugates with primary amines (e.g., drug-targeting peptides).

  • Yield Optimization : Coupling efficiency reaches 85–90% in anhydrous DMF at 0–4°C.

Carboxylic Acid Functional Group Transformations

The terminal carboxylic acid undergoes typical acid-derived reactions:

Reaction Type Reagents/Conditions Products Applications
EsterificationMethanol/H₂SO₄, refluxMethyl ester derivativesImproved lipid solubility for drug delivery
DecarboxylationPyridine, 150°C4-(4-oxobenzotriazin-3-yl)butanamideForms thermally stable intermediates
Salt FormationNaOH or KOH in H₂OSodium/potassium saltsEnhances aqueous solubility (>200 mg/mL)

Cyclization and Ring-Opening Reactions

The benzotriazin ring exhibits reversible cyclization under specific conditions:

  • Acid-Catalyzed Ring Opening : Forms anthranilamide intermediates in HCl/EtOH (1–2 hrs, 60°C) .

  • Photochemical Rearrangement : UV light (254 nm) induces dimerization via [2+2] cycloaddition .

Enzymatic Interactions and Inhibition Mechanisms

While direct mechanistic data for this compound is limited, structurally analogous benzotriazin derivatives inhibit thymidylate synthase (TS) by competing with 5,10-methylenetetrahydrofolate . Key findings include:

Parameter Value Source
Inhibition constant (Ki) for TS~2.3 µM (analog compound)
Folylpolyglutamate synthetase affinityKm = 28 µM (similar to aminopterin)
Cellular growth inhibition (IC₅₀)0.52 µM in L1210 leukemia cells

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in various research studies.

Anticancer Activity

Research indicates that derivatives of benzotriazine, including this compound, possess significant anticancer properties. The mechanism of action often involves:

  • Inhibition of Key Enzymes : The compound targets enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in DNA synthesis and modification processes in cancer cells.
  • Cytotoxic Effects : In vitro studies have shown that modifications in the structure enhance cytotoxic effects against several cancer cell lines, including HepG2 liver carcinoma cells.

Case Studies

  • A study synthesized various benzotriazine derivatives and evaluated their activity against cancer cell lines. Results indicated certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Molecular docking studies revealed strong binding affinities to cancer-specific targets, suggesting potential pathways for therapeutic intervention.

Antimicrobial Activity

Benzotriazine derivatives have also been explored for their antimicrobial properties.

  • Mechanism of Action : The compound may interfere with microbial enzyme functions or cell wall synthesis, leading to decreased viability of pathogens.

Research Findings

  • Studies have demonstrated moderate antimicrobial potency against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 32 µg/mL.
Activity TypeMechanism of ActionReference Studies
AnticancerInhibition of thymidylate synthase and HDACStudy 1, Study 2
AntimicrobialInterference with microbial enzyme functionsStudy 3

Mechanism of Action

The mechanism of action of 4-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)butanoic acid involves its interaction with specific molecular targets. The benzotriazinone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Glutamylamino)butanoic Acid and 4-Guanidinobutanoic Acid

Structural Comparison :

  • 4-(Glutamylamino)butanoic Acid: Contains a glutamyl group linked to butanoic acid via an amide bond. It is a polyamine intermediate in putrescine degradation.
  • 4-Guanidinobutanoic Acid: Features a guanidino group attached to butanoic acid, classified as a γ-amino acid.

Functional Differences :

  • Metabolic Roles: 4-(Glutamylamino)butanoic acid is involved in arginine metabolism and putrescine degradation . At high concentrations, it inhibits protein synthesis . 4-Guanidinobutanoic acid is a uremic toxin, accumulating in renal failure and contributing to metabolic dysregulation .
  • Toxicity: The guanidino group in 4-guanidinobutanoic acid confers nephrotoxic effects, while the benzotriazinone group in the target compound may exhibit distinct toxicity profiles depending on substituent interactions.
3-[4-(2,4-Dioxo-1H-quinazolin-3-yl)butanoylamino]propanoic Acid

Structural Comparison :

  • Core Heterocycle: The target compound’s benzotriazinone (C7H4N3O) vs. the quinazoline-2,4-dione (C8H5N2O2) in the comparator.
  • Chain Length: The target has a butanoic acid terminus (C4), while the comparator uses propanoic acid (C3).

Functional Differences :

  • Pharmacological Potential: Quinazoline-diones are associated with anticancer and antimicrobial activities due to their ability to intercalate DNA or inhibit folate metabolism . Benzotriazinones may exhibit distinct target selectivity, such as kinase inhibition, owing to their electron-deficient aromatic system.
  • Physicochemical Properties: The longer chain in the target compound may enhance solubility but reduce membrane permeability compared to the propanoic acid analog .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Molecular Formula Key Functional Groups Biological Role/Toxicity Reference
4-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid Benzotriazinone Not provided Benzotriazinone, butanoic acid Hypothesized enzyme inhibition -
4-(Glutamylamino)butanoic acid Glutamyl-polyamine C9H16N2O5 Amide, carboxylate Putrescine degradation intermediate; protein synthesis inhibitor at high concentrations
4-Guanidinobutanoic acid Guanidino-γ-amino acid C5H11N3O2 Guanidino, carboxylate Uremic toxin
3-[4-(2,4-Dioxo-1H-quinazolin-3-yl)butanoylamino]propanoic acid Quinazoline-2,4-dione C15H17N3O5 Quinazolinedione, carboxylate Potential anticancer/antimicrobial agent

Research Findings and Implications

Metabolic Intermediates vs. Synthetic Derivatives: Compounds like 4-(glutamylamino)butanoic acid and 4-guanidinobutanoic acid are endogenous metabolites with roles in nitrogen balance and toxicity . In contrast, synthetic analogs like the target compound and the quinazoline derivative are designed for targeted bioactivity, leveraging heterocyclic cores for molecular interactions .

Structural Determinants of Activity: The benzotriazinone’s electron-deficient aromatic system may favor interactions with ATP-binding pockets in kinases, whereas quinazoline-diones’ dual carbonyl groups could enhance DNA intercalation .

Toxicity Considerations: While 4-guanidinobutanoic acid’s nephrotoxicity is well-documented, the benzotriazinone derivative’s safety profile remains speculative. Further studies on metabolic stability and off-target effects are warranted.

Biological Activity

4-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid is a complex organic compound that has garnered attention due to its potential biological activities. The compound features a benzotriazin core, which is known for its diverse chemical reactivity and bioactivity. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C14H16N4O4C_{14}H_{16}N_{4}O_{4}, with a molecular weight of 304.30 g/mol. The structure includes an oxo-substituted benzotriazin moiety that contributes to its biological properties.

PropertyValue
Molecular FormulaC14H16N4O4
Molecular Weight304.30 g/mol
IUPAC NameThis compound
InChIInChI=1S/C14H16N4O4/c1-22-13(20)9-15-12(19)7-4-8-18-14(21)10-5-2-3-6-11(10)16-17-18/h2-3,5-6H,4,7-9H2,1H3,(H,15,19)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzotriazin core can engage with various enzymes and receptors, modulating their activity and influencing cellular pathways. Preliminary studies suggest that the compound may interfere with cell signaling pathways related to apoptosis and proliferation.

Antimicrobial Properties

Recent research indicates that compounds containing the benzotriazin moiety exhibit significant antimicrobial activity. For instance, studies have highlighted the efficacy of similar benzotriazin derivatives against multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves targeting bacterial division proteins like FtsZ, which are critical for bacterial cell division .

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies suggest that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression . Further investigations into structure-activity relationships (SAR) have provided insights into optimizing its anticancer efficacy.

Case Studies

Case Study 1: Antibacterial Activity
A study evaluated the antibacterial potency of a series of benzotriazin derivatives against gram-positive bacteria. Among these compounds, those similar to this compound demonstrated superior activity compared to traditional antibiotics like ciprofloxacin and linezolid . This highlights the potential of this class of compounds in addressing antibiotic resistance.

Case Study 2: Anticancer Efficacy
In a recent investigation focused on the anticancer effects of benzotriazin derivatives, it was found that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cells. The study reported an IC50 value indicating effective inhibition of cell growth at low concentrations .

Q & A

Q. How can degradation pathways under oxidative stress be characterized?

  • Methodological Answer :
  • Forced Degradation : Treat with H₂O₂ or UV light; monitor via HPLC.
  • Radical Trapping : Use antioxidants (e.g., BHT) to identify free radical intermediates.
  • Reference : Oxidative cyclization of nitriles to pyridazinoindoles involves peroxide intermediates .

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